

solubility and stability of 5-MethylSalicylamide

Author: BenchChem Technical Support Team. **Date:** January 2026

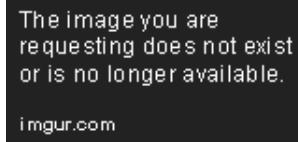
Compound of Interest

Compound Name: 5-MethylSalicylamide

Cat. No.: B1589359

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **5-Methylsalicylamide**


Abstract

5-Methylsalicylamide is a chemical compound with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive overview of the core solubility and stability characteristics of **5-Methylsalicylamide**. It details the theoretical underpinnings of these properties, presents established analytical methodologies for their quantification, and offers detailed experimental protocols for researchers. While specific quantitative data for **5-Methylsalicylamide** is emerging, this document synthesizes available information and leverages data from the closely related compound, salicylamide, to provide a robust framework for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize **5-Methylsalicylamide**.

Core Physicochemical Properties of 5-Methylsalicylamide

A foundational understanding of a compound's intrinsic properties is the starting point for any rigorous scientific investigation. **5-Methylsalicylamide** is an aromatic amide derivative of salicylic acid.

Table 1: Key Physicochemical Properties of **5-Methylsalicylamide**

Property	Value	Source(s)
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	(Illustrative)
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
CAS Number	39506-61-1	[1]
Appearance	White to Off-White Solid	[2]
Melting Point	182 °C	[2]
Predicted pKa	8.67 ± 0.18	[2]
Qualitative Solubility	Slightly soluble in DMSO and Methanol	[2]

The structure, featuring a phenolic hydroxyl group and an amide functional group, dictates its chemical behavior. The predicted pKa of 8.67 suggests that the phenolic proton is weakly acidic, a critical factor in its pH-dependent solubility.[\[2\]](#)

Solubility Profile of 5-Methylsalicylamine

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The dissolution of a solid in a liquid is governed by the interplay between lattice energy (the energy holding the crystal together) and solvation energy (the energy released upon interaction with solvent molecules).

Aqueous and Organic Solvent Solubility

While specific quantitative solubility data for **5-Methylsalicylamine** is not extensively published, preliminary data indicates it is slightly soluble in polar organic solvents like DMSO and methanol.[\[2\]](#) For context, the parent compound, salicylamine, exhibits low aqueous solubility that increases with temperature (e.g., 0.2% w/v at 30°C and 0.8% w/v at 47°C).[\[3\]](#) It is also soluble in hot water, chloroform, and ether.[\[3\]](#) Given the addition of a methyl group, which

increases lipophilicity, **5-Methylsalicylamide** is expected to have lower aqueous solubility than salicylamide but potentially enhanced solubility in less polar organic solvents.

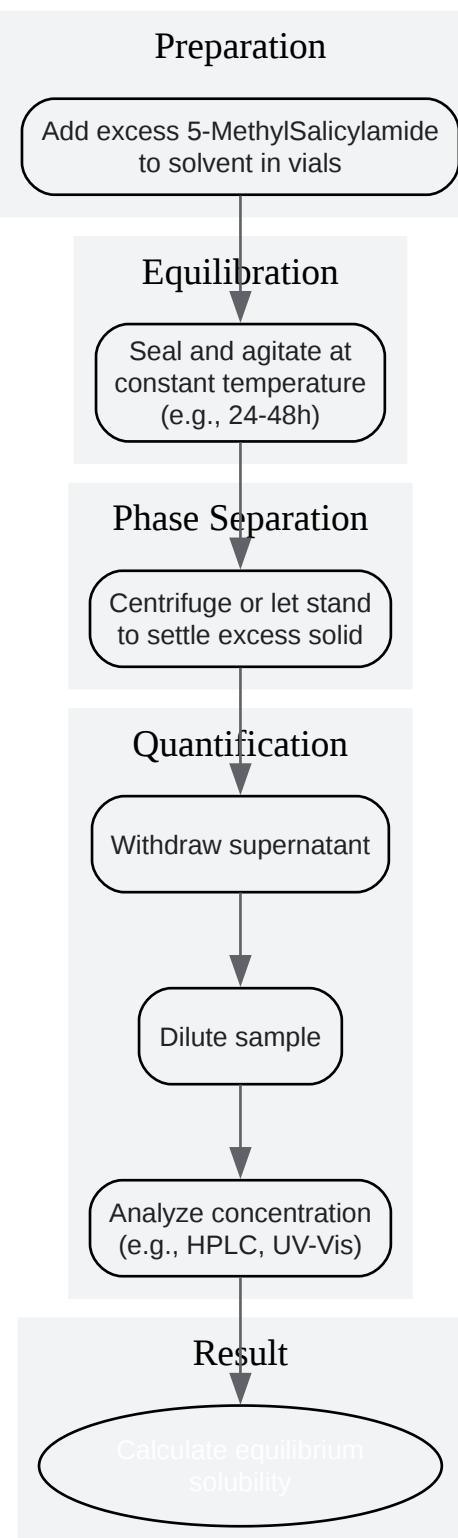
Table 2: Solubility Data of the Related Compound, Salicylamide

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	30	0.2
Water	47	0.8
Glycerol	5	2.0
Glycerol	39	5.0
Glycerol	60	10.0
Propylene Glycol	5	10.0

Data from Rishabh Metal & Chemicals for Salicylamide provides a comparative baseline.^[3]

Factors Influencing Solubility

pH-Dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.^[4] For **5-Methylsalicylamide**, with a predicted pKa of 8.67 for its phenolic hydroxyl group, its solubility is expected to increase significantly in alkaline conditions (pH > pKa).^[2] In such conditions, the phenol is deprotonated to form the more soluble phenolate salt. Conversely, in acidic to neutral pH, the compound will exist predominantly in its less soluble, unionized form.

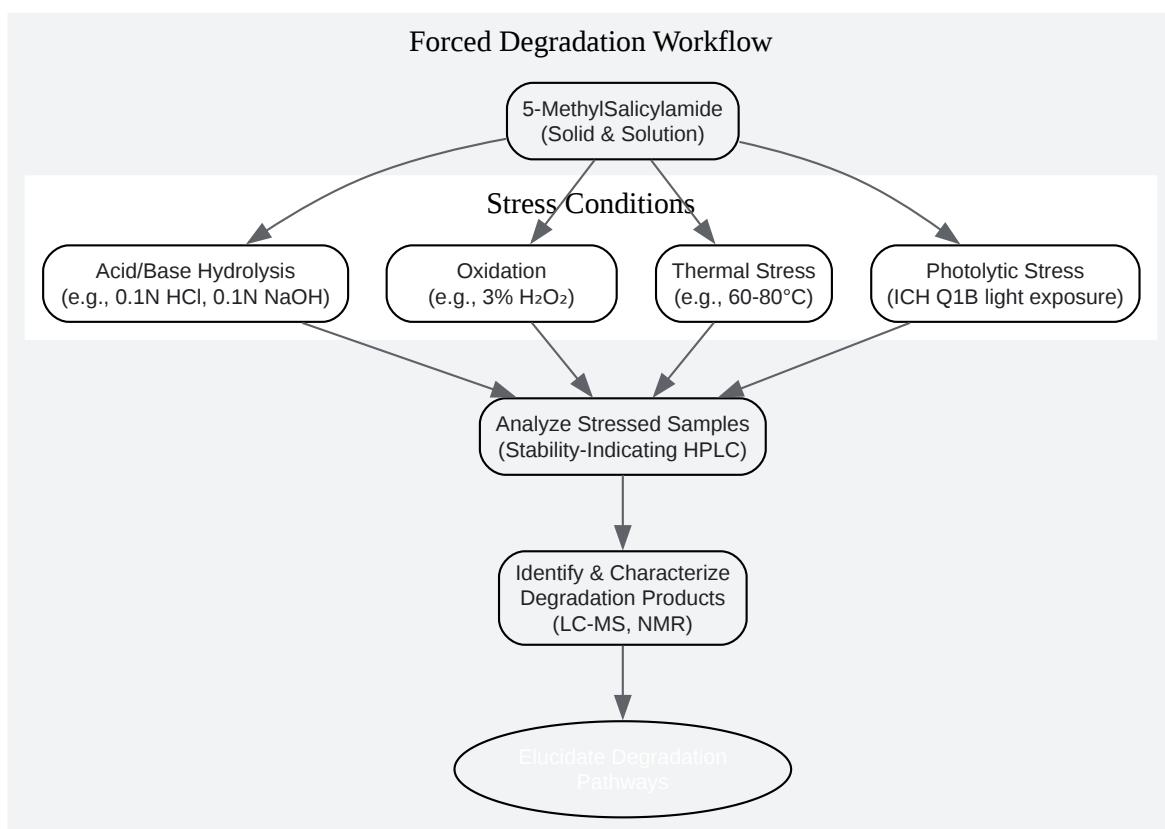

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.^[5] This relationship can be quantified by the van't Hoff equation. Experimental data for salicylamide in various organic solvents like methanol, acetonitrile, and acetone confirms that its solubility increases with rising temperature.^{[4][6][7]} A similar trend is anticipated for **5-Methylsalicylamide**.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[\[4\]](#)

Methodology:

- Preparation: Add an excess amount of solid **5-Methylsalicylamide** to a series of vials containing the desired solvent (e.g., purified water, pH buffers, organic solvents). The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is ideal.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
- Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the concentration of **5-Methylsalicylamide** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.0).
- Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

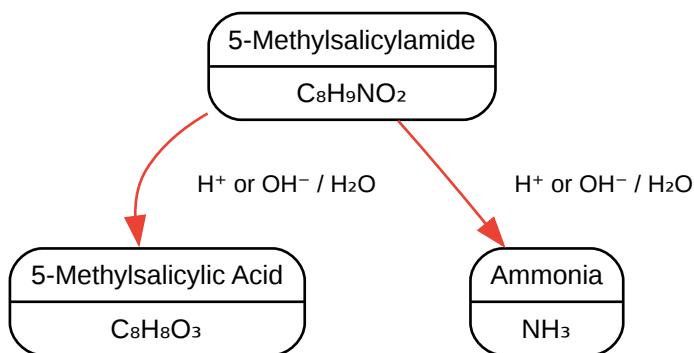


[Click to download full resolution via product page](#)

Workflow for Shake-Flask Solubility Determination.

Stability Profile of 5-Methylsalicylamide

Assessing the chemical stability of a compound is a mandatory regulatory requirement and a critical aspect of drug development.^[8] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.^{[9][10]} These studies expose the compound to conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and light.^[8]


[Click to download full resolution via product page](#)

General Workflow for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules with labile functional groups like esters and amides. The amide bond in **5-Methylsalicylamide** can be susceptible to cleavage under acidic or basic conditions, yielding 5-methylsalicylic acid and ammonia.^[11] The kinetics of this degradation can be determined by monitoring the disappearance of the parent compound over time at different pH values and temperatures.

Proposed Hydrolysis Pathway:

[Click to download full resolution via product page](#)

Proposed Hydrolytic Degradation of **5-Methylsalicylamide**.

Experimental Protocol for Hydrolysis Study:

- Sample Preparation: Prepare solutions of **5-Methylsalicylamide** in various aqueous media, including 0.1N HCl (acidic), purified water (neutral), and 0.1N NaOH (alkaline).
- Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at refrigerated conditions.
- Time-Point Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Quenching: Neutralize the acidic and basic samples immediately to halt the degradation reaction.
- Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of **5-Methylsalicylamide** and the formation of any degradation products.

- Kinetics: Plot the natural log of the concentration of **5-Methylsalicylamide** versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.[12]

Oxidative Stability

The phenolic hydroxyl group and the benzylic methyl group on the aromatic ring are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including quinones or benzoic acid derivatives.

Experimental Protocol for Oxidative Study:

- Sample Preparation: Dissolve **5-Methylsalicylamide** in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
- Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours), protected from light.
- Analysis: Analyze the sample by HPLC to assess the extent of degradation and profile the degradants formed.

Photostability

Many aromatic compounds are susceptible to photodegradation upon exposure to UV or visible light.[13][14] ICH guideline Q1B provides a standardized approach for photostability testing.

Experimental Protocol for Photostability Study:

- Sample Preparation: Expose solid **5-Methylsalicylamide** and its solution in a photochemically inert container to a light source that provides a standardized output of UV and visible light.
- Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Control: A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

- Analysis: After exposure, compare the physical properties and chromatograms of the exposed and control samples to evaluate any changes.

Thermal Stability

Thermal degradation is assessed by exposing the compound to dry heat. This helps to understand its stability during manufacturing processes (like drying) and long-term storage in warm climates.

Experimental Protocol for Thermal Stability Study:

- Sample Preparation: Place solid **5-Methylsalicylamide** in a controlled temperature oven (e.g., 80°C).
- Incubation: Heat the sample for a specified duration.
- Analysis: Analyze the sample by HPLC and compare it to an unheated control to determine the extent of degradation.

Analytical Methodologies

A robust, validated analytical method is essential for accurately quantifying **5-Methylsalicylamide** and its potential degradation products. A stability-indicating assay method (SIAM) is required, which is a validated method that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.^{[1][15][16]} High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for Stability-Indicating HPLC Method Development

- Generate Degraded Samples: Use the samples generated from the forced degradation studies (Section 3.0). These samples contain the parent compound and its potential degradation products.
- Column and Mobile Phase Screening:

- Column: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
- Optimization:
 - Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation between the **5-Methylsalicylamide** peak and all degradation product peaks.
 - The goal is to achieve baseline resolution ($Rs > 1.5$) for all relevant peaks.
- Detection Wavelength: Select a UV detection wavelength that provides a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to assess peak purity.
- Method Validation (per ICH Q2(R1) Guidelines):
 - Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples.
 - Linearity: Establish a linear relationship between concentration and detector response over a defined range.
 - Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.
 - Precision: Assess the method's repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
 - Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
 - Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Conclusion and Future Perspectives

This guide has outlined the critical parameters of solubility and stability for **5-Methylsalicylamide**. While some fundamental properties are known, a comprehensive quantitative understanding requires further experimental investigation. The provided protocols offer a clear and scientifically sound pathway for researchers to determine the aqueous and organic solubility, pH-solubility profile, and degradation pathways of this compound. The development of a validated stability-indicating HPLC method is a cornerstone of this characterization process. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any future products containing **5-Methylsalicylamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsdr.org [ijsdr.org]
- 2. 5-Methylsalicylamide | 39506-61-1 [m.chemicalbook.com]
- 3. rmc.in [rmc.in]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Solubility table - Wikipedia [en.wikipedia.org]
- 6. ThermoML:J. Chem. Eng. Data 2006, 51, 5, 1775-1777 [trc.nist.gov]
- 7. Solubility and Melting Properties of Salicylamide [diva-portal.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. pharmatutor.org [pharmatutor.org]
- To cite this document: BenchChem. [solubility and stability of 5-MethylSalicylamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589359#solubility-and-stability-of-5-methylsalicylamide\]](https://www.benchchem.com/product/b1589359#solubility-and-stability-of-5-methylsalicylamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com